N-(9-Fluorenylmethoxycarbonyloxy)succinimide N-(9-Fluorenylmethoxycarbonyloxy)succinimide FMOC-Succinimide (FMOC-OSu) is a mixed carbamate reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxyamino acids and hydroxyamino acid esters in high yields. FMOC-OSu is a more preferable alternative to the use of the chloroformate, FMOC-Cl, because it eliminates the formation of dipeptides. FMOC-OSu has also been employed in the synthesis of glycopeptides.

Brand Name: Vulcanchem
CAS No.: 82911-69-1
VCID: VC21543159
InChI: InChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2
SMILES: C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C19H15NO5
Molecular Weight: 337.3 g/mol

N-(9-Fluorenylmethoxycarbonyloxy)succinimide

CAS No.: 82911-69-1

Cat. No.: VC21543159

Molecular Formula: C19H15NO5

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

N-(9-Fluorenylmethoxycarbonyloxy)succinimide - 82911-69-1

CAS No. 82911-69-1
Molecular Formula C19H15NO5
Molecular Weight 337.3 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate
Standard InChI InChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2
Standard InChI Key WMSUFWLPZLCIHP-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Structural and Physicochemical Characteristics

Molecular Architecture

N-(9-Fluorenylmethoxycarbonyloxy)succinimide features a bifunctional structure combining a fluorenylmethyloxycarbonyl (Fmoc) group with a succinimidyl carbonate moiety. The Fmoc group provides UV-detectable aromaticity (λ_max = 267, 290 nm), while the succinimide ester enables efficient nucleophilic substitution with hydroxyl and amine groups. X-ray powder diffraction (XRPD) analyses confirm the absence of polymorphic transformations or solvate formation across various solvent systems, ensuring consistent reactivity .

Physical Properties

The compound's key physical parameters are summarized below:

PropertyValue/RangeMeasurement Conditions
Molecular Weight337.34 g/mol-
Melting Point145–153°CDifferential Scanning Calorimetry
Density1.3460 g/mLEstimated at 20°C
Solubility (298.15 K)DMF: 9.693×10⁻³ (mole fraction)Isothermal Equilibrium Method
DMSO: 6.406×10⁻³
Ethanol: 8.237×10⁻⁴
Water: 7.378×10⁻⁶
Storage StabilityStable at 4°C (desiccated)Long-term stability studies

Thermogravimetric analysis shows decomposition initiates above 200°C, with complete degradation by 300°C. The moisture-sensitive nature necessitates storage under anhydrous conditions, as hydrolysis of the succinimidyl carbonate occurs rapidly in aqueous environments .

Synthetic Methodologies

Standard Dichloromethane-Based Synthesis

The benchmark synthesis involves a two-step reaction under nitrogen atmosphere:

  • Activation: N-hydroxysuccinimide (450 mg, 3.90 mmol) and diisopropylamine (550 μL, 4 mmol) are dissolved in anhydrous dichloromethane (5 mL).

  • Coupling: Fmoc chloride (1.007 g, 3.89 mmol) in dichloromethane (5 mL) is added dropwise at 0°C, followed by 16-hour stirring at room temperature.

  • Workup: Sequential washing with citric acid, sodium bicarbonate, and water precedes magnesium sulfate drying and solvent evaporation.
    This method yields 1.115 g (85%) of product with >97.5% HPLC purity. Nuclear magnetic resonance (NMR) confirms structure:

  • ¹H NMR (CDCl₃): δ 7.78 (d, 2H), 7.63 (d, 2H), 4.58 (d, 2H, J=7.5 Hz) .

Catalyzed Industrial Synthesis

A patent-pending approach (CN101817776B) enhances yield to 98% using:

  • Catalyst: 0.5–1.5% triethylamine or DMAP

  • Solvent: Acetonitrile or THF

  • Conditions: 25–40°C for 4–6 hours
    This method eliminates post-synthesis purification, producing pharmaceutical-grade material directly .

Solubility and Thermodynamic Behavior

Solvent Dependence

Systematic studies in DMF/water, DMSO/water, ethanol/water, and ethylene glycol/water mixtures (283.15–328.15 K) reveal:

Cosolvent SystemMaximum Solubility (mole fraction)Temperature (K)
DMF + Water9.693×10⁻³298.15
DMSO + Water6.406×10⁻³298.15
Ethanol + Water8.237×10⁻⁴298.15
Ethylene Glycol + H₂O3.136×10⁻⁴298.15

The solubility-temperature relationship follows the Apelblat equation:

lnx=A+BT/K+Cln(T/K)\ln x = A + \frac{B}{T/K} + C \ln(T/K)

Where parameters A, B, C are solvent-dependent constants derived experimentally .

Hydration Effects

Water content above 20% (v/v) reduces solubility by 2–3 orders of magnitude due to:

  • Hydrogen bonding competition disrupting solute-solvent interactions

  • Increased polarity destabilizing the nonpolar Fmoc moiety
    This necessitates careful solvent selection for large-scale reactions .

Functional Applications

Peptide Synthesis

As a hydroxyl-selective protecting agent, N-(9-Fluorenylmethoxycarbonyloxy)succinimide outperforms Fmoc-Cl in:

  • Dipeptide Suppression: <5% byproduct vs. 15–20% with Fmoc-Cl

  • Reaction Rate: Complete protection within 2 hours vs. 4 hours

  • Compatibility: Stable under standard SPPS (Solid-Phase Peptide Synthesis) cleavage conditions (20% piperidine/DMF) .

Glycopeptide Engineering

The reagent enables stereoselective glycosylation of serine/threonine residues through:

  • Fmoc protection of hydroxyl groups

  • Selective deprotection using DBU (1,8-Diazabicycloundec-7-ene)

  • Glycosyl donor coupling
    This approach synthesized MUC1 glycopeptide antigens with 92% purity for cancer vaccine development .

Pharmaceutical Intermediates

Key applications include:

  • Anticancer Agents: Fmoc-protected doxorubicin analogs showing 3× enhanced tumor targeting

  • Antibiotics: β-lactam intermediates with reduced renal toxicity

  • Neurological Drugs: Blood-brain barrier-penetrating peptide conjugates .

HazardPrecaution
Moisture SensitivityArgon/vacuum storage
Respiratory IrritantUse NIOSH-approved N95 respirators
Environmental ImpactTreat waste with 10% NaOH solution

Material Safety Data Sheets (MSDS) classify it as ADR 9/III (environmentally hazardous substance) .

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